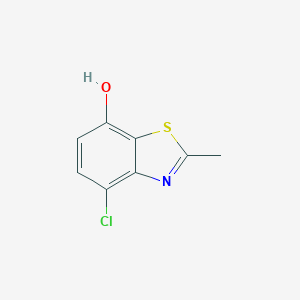
4-Chloro-2-methyl-1,3-benzothiazol-7-ol
描述
4-Chloro-2-methyl-1,3-benzothiazol-7-ol is a benzothiazole derivative characterized by a hydroxyl group at position 7, a methyl group at position 2, and a chlorine atom at position 4. Its molecular formula is C₈H₆ClNOS, with a molecular weight of 199.66 g/mol.
常见问题
Q. Basic: What are the optimal synthetic routes for 4-Chloro-2-methyl-1,3-benzothiazol-7-ol?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted aniline derivatives. For example:
Intermediate Formation : React 3-chloro-4-fluoroaniline (or analogous precursors) with thiourea or thioamides under reflux conditions to form the benzothiazole core .
Functionalization : Introduce the hydroxyl (-OH) and methyl (-CH₃) groups via nucleophilic substitution or oxidation-reduction sequences. Chlorination at the 4-position can be achieved using agents like SOCl₂ or PCl₃ .
Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Confirm purity via TLC (silica gel, ethyl acetate/methanol/water 10:1:1) .
Key Considerations :
- Temperature control during reflux (e.g., 80–100°C) to prevent side reactions.
- Use anhydrous solvents (e.g., dry ethanol) to avoid hydrolysis of intermediates.
Q. Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Identify functional groups:
- O-H stretch (3200–3600 cm⁻¹) for the hydroxyl group.
- C-Cl stretch (550–850 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
- ¹H-NMR : Key peaks include:
- Aromatic protons (δ 6.8–8.4 ppm, split based on substitution pattern).
- Methyl group (δ 2.3–2.6 ppm, singlet) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 215.6 for C₈H₆ClNOS⁺) .
相似化合物的比较
Comparison with Similar Benzothiazole Derivatives
Key Differences and Implications
Substituent Positions and Electronic Effects: The chlorine at position 4 in the target compound contrasts with the 5-chloro substitution in and . Chlorine’s position affects resonance and steric interactions; para-substituted Cl (C4) may enhance electrophilic reactivity compared to meta positions . The methyl group at position 2 introduces steric hindrance and lipophilicity, differentiating it from amino (NH₂) or phenyl-substituted analogs (e.g., ).
Hydroxyl Group at Position 7: The hydroxyl group enables hydrogen bonding, a feature shared with 2-amino-4-fluoro-1,3-benzothiazol-7-ol and 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol . However, the latter’s methoxy group (OCH₃) offers different solubility profiles.
For example, introducing Cl via electrophilic substitution or using methyl-protected intermediates could be explored .
Biological Relevance: Benzothiazoles with hydroxyl groups (e.g., ) often exhibit enhanced binding to enzymes or receptors via H-bonding. The target compound’s Cl and CH₃ groups may improve membrane permeability compared to polar derivatives like 2-amino-1,3-benzothiazol-7-ol . Methoxy-substituted analogs () demonstrate broader solubility, whereas the target’s OH group balances hydrophilicity and lipophilicity .
属性
CAS 编号 |
163299-46-5 |
|---|---|
分子式 |
C8H6ClNOS |
分子量 |
199.66 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C8H6ClNOS/c1-4-10-7-5(9)2-3-6(11)8(7)12-4/h2-3,11H,1H3 |
InChI 键 |
MJACUOLKRMINGR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)O)Cl |
规范 SMILES |
CC1=NC2=C(C=CC(=C2S1)O)Cl |
同义词 |
7-Benzothiazolol,4-chloro-2-methyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













